N-[5-(3,4-dimethoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4-fluorobenzenesulfonamide
Description
N-[5-(3,4-dimethoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4-fluorobenzenesulfonamide is a complex organic compound that features a combination of aromatic and heterocyclic structures
Properties
Molecular Formula |
C18H21FN4O4S |
|---|---|
Molecular Weight |
408.4 g/mol |
IUPAC Name |
N-[3-[(3,4-dimethoxyphenyl)methyl]-2,4-dihydro-1H-1,3,5-triazin-6-yl]-4-fluorobenzenesulfonamide |
InChI |
InChI=1S/C18H21FN4O4S/c1-26-16-8-3-13(9-17(16)27-2)10-23-11-20-18(21-12-23)22-28(24,25)15-6-4-14(19)5-7-15/h3-9H,10-12H2,1-2H3,(H2,20,21,22) |
InChI Key |
HGSUQYDJCMJLPO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2CNC(=NC2)NS(=O)(=O)C3=CC=C(C=C3)F)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(3,4-dimethoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4-fluorobenzenesulfonamide typically involves multiple steps, starting with the preparation of the 3,4-dimethoxybenzyl precursor. This precursor can be synthesized through the reaction of 3,4-dimethoxybenzaldehyde with a suitable reducing agent such as sodium borohydride . The next step involves the formation of the tetrahydro-1,3,5-triazine ring, which can be achieved through cyclization reactions under acidic conditions . Finally, the sulfonamide group is introduced via sulfonation reactions using reagents like sulfonyl chlorides .
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N-[5-(3,4-dimethoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4-fluorobenzenesulfonamide can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, especially in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: DDQ, oxygen, and other quinones under mild to moderate conditions.
Reduction: LiAlH4, sodium borohydride (NaBH4) under anhydrous conditions.
Substitution: Halogenated solvents, strong nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols or amines .
Scientific Research Applications
N-[5-(3,4-dimethoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4-fluorobenzenesulfonamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[5-(3,4-dimethoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4-fluorobenzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- N-Methyl-3,4-dimethoxybenzylamine
- 2,4-Diamino-6-[N-(2’,5’-dimethoxybenzyl)-N-methylamino]quinazoline
Uniqueness
N-[5-(3,4-dimethoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4-fluorobenzenesulfonamide stands out due to its unique combination of aromatic and heterocyclic structures, which confer distinct chemical and biological properties.
Biological Activity
N-[5-(3,4-dimethoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4-fluorobenzenesulfonamide is a complex organic compound with potential therapeutic applications due to its unique molecular structure. This compound combines a benzenesulfonamide group with a tetrahydrotriazine moiety, which is further substituted with a 3,4-dimethoxybenzyl group. Its molecular formula is C18H22N4O4S and it has a molecular weight of approximately 390.46 g/mol .
Research indicates that this compound exhibits significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. Its structural features suggest potential interactions with biological macromolecules such as enzymes and receptors, which can lead to various biochemical effects.
Antitumor Activity
Several studies have explored the antitumor properties of compounds structurally related to this compound. For instance:
- Cytotoxicity Assays : In vitro studies using MTS cytotoxicity assays on cancer cell lines (e.g., HCC827 and NCI-H358) have shown that related compounds exhibit notable antiproliferative effects. For example, compounds with similar structures demonstrated IC50 values ranging from 6.26 µM to over 50 µM depending on the assay format (2D vs. 3D) .
- Mechanism : The mechanism of action is hypothesized to involve inhibition of cell proliferation through interactions with specific cellular pathways that regulate growth and survival .
Antimicrobial Activity
The compound's potential antimicrobial properties have also been investigated:
- Testing Against Bacteria : Antibacterial activity has been evaluated using broth microdilution methods against Gram-negative (e.g., Escherichia coli) and Gram-positive (e.g., Staphylococcus aureus) bacteria. Results indicated promising antibacterial activity for certain derivatives of this class .
Toxicity Studies
Toxicity assessments are essential for evaluating the safety profile of new compounds:
- Acute Toxicity : The acute toxicity of related compounds was assessed using in vivo methods, revealing an LD50 value of 1190 mg/kg for some derivatives. This suggests moderate toxicity levels that warrant further investigation .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 4-chloro-N-[5-(3,4-dimethoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide | Contains a chloro substituent | Enhanced reactivity due to halogen |
| 4-amino-N-(aryl)benzenesulfonamides | Varying aryl groups | Diverse biological activities based on aryl substitution |
The combination of the tetrahydrotriazine system with the benzenesulfonamide functionality in this compound may enhance its stability and specificity in biological interactions compared to simpler analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
